molecular formula C7H7BrO B097588 2-Bromobenzyl alcohol CAS No. 18982-54-2

2-Bromobenzyl alcohol

Cat. No. B097588
CAS RN: 18982-54-2
M. Wt: 187.03 g/mol
InChI Key: IOWGHQGLUMEZKG-UHFFFAOYSA-N
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Description

2-Bromobenzyl alcohol is an organic compound that serves as a key intermediate in the synthesis of various chemical structures, particularly in the realm of palladium-catalyzed transformations. It is characterized by the presence of a bromine atom ortho to the benzylic alcohol functionality, which plays a crucial role in its reactivity and subsequent applications in organic synthesis .

Synthesis Analysis

The synthesis of complex molecules using 2-bromobenzyl alcohol often involves palladium-catalyzed reactions. For instance, it has been used to synthesize chromenes and indenols through a domino Pd-catalyzed transformation, which proceeds via the formation of a palladacycle followed by homocoupling and intramolecular C-O bond formation . Additionally, it has been employed in the construction of phenanthrene skeletons and highly fused polycyclic aromatic hydrocarbons through multiple carbon-carbon bond formations . The versatility of 2-bromobenzyl alcohol is further demonstrated in the synthesis of multisubstituted triphenylenes and phenanthrenes via cascade reactions involving deacetonative cross-coupling and intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of 2-bromobenzyl alcohol derivatives has been characterized using various techniques, including X-ray single-crystal analysis, Fourier transform infrared spectroscopy (FT-IR), and quantum mechanical studies. These studies have provided insights into the optimized geometrical structures, atomic charges, molecular electrostatic potential, and natural bond orbital analysis . Theoretical calculations, such as Hartree–Fock (HF) and density functional theory (DFT), have been employed to compare the molecular structure obtained from experimental data .

Chemical Reactions Analysis

2-Bromobenzyl alcohol undergoes a variety of chemical reactions, including radical reactions where it acts as a protecting/radical-translocating group for 1,6-hydrogen transfer reactions . It also participates in selective ortho-bromination of substituted benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes . The bromination of derivatives of 2-bromobenzyl alcohol has been studied, revealing the influence of the electronegativity of benzyl substituents on the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromobenzyl alcohol have been explored through the growth of single crystals using the vertical Bridgman technique. Single-crystal X-ray diffraction has been used to determine lattice parameters, while FT-IR spectroscopy has identified functional groups. Thermal analyses have provided information on melting and decomposition points. Optical properties, including UV–Vis–NIR absorption and fluorescence, as well as non-linear properties like second-harmonic generation, have been assessed. Additionally, the laser damage threshold and photoconductivity measurements have been conducted, along with dielectric permittivity and mechanical strength analyses .

Scientific Research Applications

Synthesis of Polycyclic Aromatic Hydrocarbons

2-Bromobenzyl alcohol has been developed as a novel reagent for the synthesis of polycyclic aromatic hydrocarbons. A study by Iwasaki et al. (2015) demonstrates its use in efficiently coupling o-iodobiphenyls or (Z)-β-halostyrenes to afford triphenylenes and phenanthrenes. This process involves deacetonative cross-coupling and sequential intramolecular cyclization, utilizing a palladium/electron-deficient phosphine catalyst (Iwasaki, Araki, Iino, & Nishihara, 2015).

Crystal Growth and Characterization

Siva Bala Solanki et al. (2021) explored the growth and characterization of 2-bromobenzyl alcohol single crystals using the vertical Bridgman technique. This study highlights its utility in understanding the structural and optical properties of such organic materials, including thermal analyses and fluorescence studies (Siva Bala Solanki, Rajesh, & Suthan, 2021).

Protective Groups in Organic Synthesis

Curran and Yu (1992) introduced o-bromobenzyl as a novel alcohol protecting group in organic synthesis. Their research demonstrated that removing these groups under reductive conditions is coupled with substrate oxidation, producing aldehydes or ketones (Curran & Yu, 1992).

Eco-Friendly Synthesis

Research by Saharan and Joshi (2016) reported on the eco-friendly synthesis of 2-bromobenzyl alcohol using biotransformation. This approach utilized Baker’s Yeast in both free and immobilized forms, emphasizing sustainable and green chemistry methods (Saharan & Joshi, 2016).

Role in Enzyme Complexes

A study by Ramaswamy, Eklund, and Plapp (1994) investigated the structures of horse liver alcohol dehydrogenase complexed with substituted benzyl alcohols, including p-bromobenzyl alcohol. This research provided insights into the binding and reaction mechanisms of these alcohols in enzyme complexes (Ramaswamy, Eklund, & Plapp, 1994).

Transfer of Allyl and Benzyl Groups

Hudrlik et al. (2011) used substituted silyl ethers of o-bromobenzyl alcohols to transfer allyl and benzyl groups in chemical reactions. Their study highlights the versatility of o-bromobenzyl alcohols in facilitating efficient group transfers in organic synthesis (Hudrlik, Hudrlik, & Jeilani, 2011).

Safety And Hazards

2-Bromobenzyl alcohol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

(2-bromophenyl)methanol
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InChI

InChI=1S/C7H7BrO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IOWGHQGLUMEZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80172411
Record name 2-Bromobenzyl alcohol
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Molecular Weight

187.03 g/mol
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Physical Description

Beige crystals; [Sigma-Aldrich MSDS]
Record name 2-Bromobenzyl alcohol
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Product Name

2-Bromobenzyl alcohol

CAS RN

18982-54-2
Record name 2-Bromobenzyl alcohol
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Record name 2-Bromobenzyl alcohol
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Record name 2-Bromobenzyl alcohol
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Record name 2-bromobenzyl alcohol
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Record name 2-BROMOBENZYL ALCOHOL
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Synthesis routes and methods

Procedure details

A 5-liter, 3-necked glass reaction vessel equipped as described in Example 1 was charged with 62.4 grams (1.65 moles) of sodium borohydride, 1 liter of tetrahydrofuran, and 0.26 liter (2.1 moles) of boron trifluoride diethyl etherate at 0°-5°C using essentially the same procedure as described in Example 1. After stirring the reaction mixture for an additional 15 minutes, a solution of 400 grams (2 moles) of 2-bromobenzoic acid in 1 liter of tetrahydrofuran was added dropwise over a 1.5 hour period while maintaining a temperature of 0°-10°C. When the addition was complete, the reaction mixture was stirred for 6 hours at room temperature. Hydrolysis of the reaction mixture and recrystallization of the product from hexane gave 293 grams (78.5% yield) of 2-bromobenzyl alcohol as light-orange crystals, mp 78°-80°C.
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
0.26 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromobenzyl alcohol
Reactant of Route 2
2-Bromobenzyl alcohol
Reactant of Route 3
2-Bromobenzyl alcohol
Reactant of Route 4
2-Bromobenzyl alcohol
Reactant of Route 5
2-Bromobenzyl alcohol
Reactant of Route 6
2-Bromobenzyl alcohol

Citations

For This Compound
357
Citations
S Siva Bala Solanki, NP Rajesh, T Suthan - Journal of Materials Science …, 2021 - Springer
… The newly formed compound 2-bromobenzyl alcohol … The organic material 2-bromobenzyl alcohol is non-hygroscopic … In the present study, the organic 2-bromobenzyl alcohol single …
Number of citations: 4 link.springer.com
WY Lee, CH Park, JH Lee, KD Choi… - Bulletin of the Korean …, 1989 - koreascience.kr
… The Grignard reagent, prepared from 30 mmoles(8.1g) of THF ether of 2–bromobenzyl alcohol(1c) and magnesium turnings(1g) in THF, was added, dropwise with stirring at 0 C, to a …
Number of citations: 8 koreascience.kr
E Buxaderas, DA Alonso… - Advanced Synthesis & …, 2014 - Wiley Online Library
… Initially, the reaction between 2-bromobenzyl alcohol and phenylacetylene was studied under … 12c Thus, 2-bromobenzyl alcohol reacted with phenylacetylene in the presence of oxime …
Number of citations: 19 onlinelibrary.wiley.com
T Misiaszek, K Knapik, A Gągor… - Journal of Molecular …, 2013 - Elsevier
… at 3260 and 3168 cm −1 (IR) compared to BrBM (3295 and 3205 cm −1 ) which means that the interaction is stronger and the bond should be shorter than that of 2-bromobenzyl alcohol. …
Number of citations: 2 www.sciencedirect.com
TM Cooper - 1990 - ideals.illinois.edu
… In previous unreported work it was found that halogen-metal exchange on 2-bromobenzyl alcohol was .dower than expected. * It was decided to examine intramolecular competitive …
Number of citations: 0 www.ideals.illinois.edu
V Anuradha, P Nagendra, S Madan Kumar… - … Section E: Structure …, 2014 - scripts.iucr.org
In the title compound, C14H12Br2O, the dihedral angle between the aromatic rings is 2.7 (3) and the Br atoms lie on the same side of the molecule. No intermolecular interactions occur …
Number of citations: 12 scripts.iucr.org
E Dubois, JM Beau - Carbohydrate research, 1992 - Elsevier
… coupling of coupling of 1,5-anhydro-4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-deoxy-1-tributylstannyl-d-arabino-hex-1-enitol (7) with 3,5-dibenzyloxy-2-bromobenzyl alcohol gave …
Number of citations: 47 www.sciencedirect.com
E Abele, J Popelis, Y Višnevska - Chemistry of Heterocyclic Compounds, 2012 - Springer
… We have prepared the novel oxazepinoquinazolinones 7a,b by a tandem O-alkylation / N-arylation reaction of the substrate 1 with 2-bromobenzyl alcohol (6a) or with 2-bromo-3-…
Number of citations: 4 link.springer.com
MK Ghorai, AK Sahoo… - The Journal of Organic …, 2014 - ACS Publications
… S N 2-type ring-opening of activated aziridines by 2-bromobenzyl alcohol and -thiol generate the corresponding ring-opened products, which subsequently undergo Cu(I)-catalyzed …
Number of citations: 51 pubs.acs.org
J Wu, L Nie, J Luo, WM Dai - Synlett, 2007 - thieme-connect.com
… c Estimated according to the 1 H NMR spectrum of an inseparable mixture with the minor byproduct, 2-bromobenzyl alcohol. d The reaction was not complete after 7 h and was left for …
Number of citations: 16 www.thieme-connect.com

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